2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13BrOS and a molecular weight of 285.20 g/mol . This compound features a cyclohexanone core substituted with a 4-bromophenylsulfanyl group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 4-bromothiophenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the cyclohexanone . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, organoboron reagents for Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. Additionally, the sulfanyl group can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one: Similar structure with a fluorine atom instead of bromine.
2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one: Contains a chlorine atom in place of bromine.
2-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-one: Features a methoxy group instead of bromine.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and providing unique opportunities for further functionalization.
Properties
Molecular Formula |
C12H13BrOS |
---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2 |
InChI Key |
SSWUYNOPUGRSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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